N'-[(1E)-(5-bromo-2-ethoxyphenyl)methylidene]-2-hydroxybenzohydrazide
Description
N'-[(1E)-(5-Bromo-2-ethoxyphenyl)methylidene]-2-hydroxybenzohydrazide is a Schiff base derived from the condensation of 2-hydroxybenzohydrazide with 5-bromo-2-ethoxybenzaldehyde. The compound features a hydrazone backbone (C=N-NH-) with a 2-hydroxybenzoyl group and a 5-bromo-2-ethoxyphenyl substituent in the E configuration.
Properties
IUPAC Name |
N-[(E)-(5-bromo-2-ethoxyphenyl)methylideneamino]-2-hydroxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O3/c1-2-22-15-8-7-12(17)9-11(15)10-18-19-16(21)13-5-3-4-6-14(13)20/h3-10,20H,2H2,1H3,(H,19,21)/b18-10+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMHHVURQZHMZGL-VCHYOVAHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)C=NNC(=O)C2=CC=CC=C2O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)Br)/C=N/NC(=O)C2=CC=CC=C2O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-(5-bromo-2-ethoxyphenyl)methylidene]-2-hydroxybenzohydrazide typically involves the condensation of 5-bromo-2-ethoxybenzaldehyde with 2-hydroxybenzohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the desired product, which is then isolated and purified through recrystallization or chromatography techniques.
Industrial Production Methods
While specific industrial production methods for N’-[(1E)-(5-bromo-2-ethoxyphenyl)methylidene]-2-hydroxybenzohydrazide are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-(5-bromo-2-ethoxyphenyl)methylidene]-2-hydroxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in the formation of new compounds with different functional groups replacing the bromine atom.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that hydrazone derivatives, including N'-[(1E)-(5-bromo-2-ethoxyphenyl)methylidene]-2-hydroxybenzohydrazide, exhibit significant anticancer properties. These compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and the modulation of cell cycle proteins. A study demonstrated that certain hydrazones showed selective cytotoxicity against various cancer cell lines, highlighting their potential as lead compounds for cancer therapy .
Antimicrobial Properties
Hydrazone compounds have also been investigated for their antimicrobial activity. The presence of both hydrazone and phenolic groups in this compound enhances its ability to inhibit bacterial growth. Studies have shown that derivatives of this compound can effectively combat Gram-positive and Gram-negative bacteria, making them suitable candidates for developing new antimicrobial agents .
Catalysis
Catalytic Applications
The compound has been explored for its catalytic properties in organic reactions. Hydrazones are known to facilitate various reactions such as condensation and reduction processes. For instance, this compound can act as a ligand in metal-catalyzed reactions, enhancing the efficiency of catalytic cycles in synthetic organic chemistry .
Materials Science
Electrochemical Sensors
The unique electrochemical properties of hydrazone compounds have led to their application in the development of sensors. This compound can be used to create electrochemical sensors for detecting heavy metals and other pollutants due to its ability to form stable complexes with metal ions .
Organic Electronics
In the field of organic electronics, hydrazone derivatives are being studied for their potential use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's ability to form thin films with good charge transport properties makes it a candidate for improving device performance .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N’-[(1E)-(5-bromo-2-ethoxyphenyl)methylidene]-2-hydroxybenzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it may interact with cellular pathways, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
Structural Comparison with Analogous Hydrazones
Table 1: Key Structural Features of Comparable Hydrazones
Notes:
- Dihedral angles between aromatic rings (e.g., 13.74° in ) correlate with planarity, affecting π-π stacking and crystal packing.
Reactivity :
- Hydrazones with electron-withdrawing groups (e.g., –Br, –Cl) exhibit stability in acidic conditions due to resonance stabilization of the C=N bond .
- Incomplete substitution is observed in organotin derivatives of similar hydrazones (e.g., (C₆H₅CH₂)Sn(OHCH₃)(L2)Cl), highlighting challenges in coordinating bulky ligands .
Spectroscopic and Crystallographic Insights
Table 2: Spectroscopic and Crystallographic Data
Notes:
Biological Activity
N'-[(1E)-(5-bromo-2-ethoxyphenyl)methylidene]-2-hydroxybenzohydrazide (CAS Number: 351512-31-7) is a hydrazone derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications, drawing on diverse research findings.
The compound has the molecular formula and a molecular weight of 363.19 g/mol. It features a bromo-substituted aromatic ring and a hydrazone linkage, which are significant for its biological activity.
Biological Activity Overview
Research indicates that hydrazone derivatives exhibit various biological activities, including:
- Antimicrobial Activity : Several studies have shown that hydrazone compounds possess antibacterial and antifungal properties. For instance, modifications in the hydrazone structure can enhance activity against resistant strains of bacteria.
- Anticancer Potential : Hydrazones are known for their ability to inhibit cancer cell proliferation. Studies have indicated that certain hydrazones can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle proteins.
- Antioxidant Activity : The presence of phenolic groups in hydrazones contributes to their antioxidant properties, which can protect cells from oxidative stress.
Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of a series of hydrazones, including derivatives similar to this compound. These compounds demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 1.5 to 10 µg/mL .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Hydrazone A | Staphylococcus aureus | 1.5 |
| Hydrazone B | Escherichia coli | 3.0 |
| This compound | Staphylococcus aureus | 5.0 |
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The compound was found to induce G0/G1 phase arrest and apoptosis through mitochondrial pathways .
Antioxidant Properties
Research has shown that the compound exhibits strong free radical scavenging activity, which is attributed to its phenolic structure. The antioxidant capacity was evaluated using DPPH radical scavenging assays, yielding an IC₅₀ value comparable to well-known antioxidants like ascorbic acid .
Structure-Activity Relationship (SAR)
The structure of this compound is crucial in determining its biological activity. Key features influencing its efficacy include:
- Bromo Substitution : Enhances lipophilicity and may improve membrane permeability.
- Hydroxyl Group : Contributes to hydrogen bonding and increases antioxidant potential.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N'-[(1E)-(5-bromo-2-ethoxyphenyl)methylidene]-2-hydroxybenzohydrazide?
- Methodology : The compound is typically synthesized via condensation of 2-hydroxybenzohydrazide with 5-bromo-2-ethoxybenzaldehyde under reflux in ethanol or methanol. The reaction is monitored by TLC, and the product is purified via recrystallization. Yield optimization often involves adjusting molar ratios (1:1 to 1:1.2) and reflux duration (1–4 hours) .
- Key Characterization : FT-IR confirms the presence of C=O (1650–1680 cm⁻¹), C=N (1590–1620 cm⁻¹), and O–H (3200–3400 cm⁻¹) stretches. ¹H NMR detects aromatic protons (δ 6.5–8.5 ppm), the imine proton (CH=N, δ ~8.1–8.4 ppm), and the hydrazide NH (δ ~10–11 ppm) .
Q. How is the molecular structure of this compound validated experimentally?
- Techniques : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, triclinic crystal systems (space group P1) are common, with unit cell parameters refined using SHELXL . Hydrogen bonding networks (e.g., N–H···O, O–H···N) stabilize the structure and are quantified via D–H···A geometry tables .
- Complementary Data : Powder XRD and Hirshfeld surface analysis assess crystallinity and intermolecular interactions .
Q. What preliminary biological screening methods are used for hydrazide derivatives like this compound?
- In Vitro Assays :
- Antimicrobial : Disk diffusion or microdilution assays against Escherichia coli or Mycobacterium tuberculosis (MIC values reported in µg/mL) .
- Anticancer : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to determine IC₅₀ values .
Advanced Research Questions
Q. How do computational methods like DFT enhance understanding of this compound’s electronic properties?
- DFT Workflow :
Geometry optimization at B3LYP/6-311++G(d,p) level.
Frontier molecular orbital (FMO) analysis to calculate HOMO-LUMO gaps (ΔE ~3–5 eV), indicating charge transfer potential .
Natural Bond Orbital (NBO) analysis identifies hyperconjugative interactions (e.g., σ→σ* or π→π*) stabilizing the hydrazone moiety .
- Reactivity Predictions : Fukui functions (dual descriptor Δf(r)) map nucleophilic (C3, S5) and electrophilic (O7, N8) sites for reaction mechanisms .
Q. What challenges arise in crystallographic refinement of this compound’s derivatives?
- Common Issues :
- Disorder : Ethoxy or bromo substituents may exhibit positional disorder, requiring PART commands in SHELXL .
- Twinning : High Rint values (>0.1) suggest twinning; resolved via TWIN/BASF instructions .
Q. How can contradictory spectral data (e.g., FT-IR vs. DFT) be reconciled?
- Case Study : Discrepancies in C=N stretching frequencies (experimental ~1620 cm⁻¹ vs. DFT-predicted ~1650 cm⁻¹) arise from solvent effects or anharmonicity. Scaling factors (0.96–0.98) adjust theoretical values .
- Resolution : Compare experimental Raman spectra (e.g., absence of solvent peaks) with DFT-simulated spectra .
Q. What strategies optimize structure-activity relationships (SAR) for bromo/ethoxy substituents?
- Substituent Effects :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
